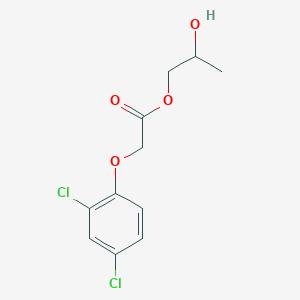

3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Catalytic Protodeboronation of Pinacol Boronic Esters

- Application Summary: The compound is used in the catalytic protodeboronation of pinacol boronic esters. This process is a part of a protocol that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

- Methods of Application: The process involves the use of a radical approach for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

- Results or Outcomes: The protocol was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

2. Drug Design and Delivery

- Application Summary: Boronic acids and their esters, including “3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid”, are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . It’s also used in the synthesis of biologically active compounds including multisubstituted purines for use as P2X7 antagonists in the treatment of pain, heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors, and fluorohydroquinolineethanol as a CETP inhibitor .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific drug or delivery device being designed .

3. Antibacterial Efficiency

- Application Summary: Phenylboronic acid-functionalized silver nanoparticles, which can be synthesized using “3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid”, have been found to have significantly higher antibacterial efficiency .

- Methods of Application: The compound is used to functionalize silver nanoparticles. The accumulation of these functionalized nanoparticles on the bacterial surface is much higher than that of non-functionalized nanoparticles .

- Results or Outcomes: The antibacterial efficiency of the phenylboronic acid-functionalized silver nanoparticles on a series of bacteria is 32 times higher than that of bare silver nanoparticles .

4. Synthesis of Biologically Active Compounds

- Application Summary: “3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid” is used in the synthesis of biologically active compounds .

- Methods of Application: The compound is used as a precursor in the synthesis of multisubstituted purines for use as P2X7 antagonists in the treatment of pain, heteroaryl substituted tetrahydropyrrolo[i]quinolinone derivatives as aldosterone synthase inhibitors, and fluorohydroquinolineethanol as a CETP inhibitor .

- Results or Outcomes: The outcomes would depend on the specific compound being synthesized .

5. Synthesis of Multisubstituted Purines

- Application Summary: The compound is used in the synthesis of multisubstituted purines for use as P2X7 antagonists in the treatment of pain .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific compound being synthesized .

- Results or Outcomes: The outcomes would depend on the specific compound being synthesized .

6. Synthesis of Heteroaryl Substituted Tetrahydropyrrolo[i]quinolinone Derivatives

- Application Summary: “3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid” is used in the synthesis of heteroaryl substituted tetrahydropyrrolo[i]quinolinone derivatives as aldosterone synthase inhibitors .

- Methods of Application: The compound is used as a precursor in the synthesis process .

- Results or Outcomes: The outcomes would depend on the specific compound being synthesized .

Safety And Hazards

Propiedades

IUPAC Name |

[3-phenylmethoxy-5-(trifluoromethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O4/c16-14(17,18)22-13-7-11(15(19)20)6-12(8-13)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDELXVOPRDLJAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(F)(F)F)OCC2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681633 |

Source

|

| Record name | [3-(Benzyloxy)-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid | |

CAS RN |

1256345-95-5 |

Source

|

| Record name | [3-(Benzyloxy)-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Oxireno[h]isoquinoline,1a,2,3,7b-tetrahydro-(9CI)](/img/no-structure.png)

![56,60:2/'/',3/'/'][5,6]fullerene-C60-Ih](/img/structure/B594583.png)

![3',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594588.png)

![6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B594601.png)